molecular formula C22H21FN2O3S B2965841 (6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1111014-51-7

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2965841
M. Wt: 412.48
InChI Key: RMJATLCTECXZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . For example, the 1H-NMR spectrum of a related compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, structure-activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound showed a melting point of 302–306°C . The 1H-NMR spectrum of the compound showed peaks at various positions, indicating the presence of different types of hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Prasad et al. (2018) involved the preparation of a novel bioactive heterocycle closely related to the chemical structure of interest. This compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic methods, highlighting the potential of such compounds in medicinal chemistry (Prasad et al., 2018).

Potential Therapeutic Uses

  • Antiproliferative Activity : The same study by Prasad et al. also investigated the antiproliferative activity of the synthesized compound, suggesting its potential application in cancer research. The structural stability, indicated by inter and intra-molecular hydrogen bonds, could account for its bioactivity and stability as a pharmaceutical agent (Prasad et al., 2018).
  • Antimycobacterial Activities : Novel fluoroquinolones, including structures similar to the query compound, have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against various Mycobacterium strains. One study found that certain derivatives demonstrated significant activity, suggesting their potential as antimicrobial agents (Senthilkumar et al., 2009).

Pharmacokinetic Studies

  • Metabolite Identification and Transporter-Mediated Excretion : Research into the human metabolites of related compounds has provided insight into their pharmacokinetics, including identification in human urine, plasma, and feces. Such studies are crucial for understanding the drug's metabolism, excretion, and the role of transporter-mediated excretion in renal and hepatic elimination (Umehara et al., 2009).

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For instance, one compound was classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

The future directions in the research of similar compounds involve the design and development of new drugs with potential antimicrobial activity. The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJATLCTECXZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone

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